molecular formula C8H15N5O B255941 5-((2-(Dimethylamino)ethyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one

5-((2-(Dimethylamino)ethyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one

Cat. No.: B255941
M. Wt: 197.24 g/mol
InChI Key: PBMFJQHGZTXUDY-UHFFFAOYSA-N
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Description

5-((2-(Dimethylamino)ethyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one is a chemical compound offered for research and development purposes. It belongs to the 1,2,4-triazinone family, a class of nitrogen-containing heterocycles known for their significant potential in medicinal and agrochemical research. Compounds within this structural class have been investigated for various biological activities. The structure of this particular agent, which incorporates a dimethylaminoethyl side chain, suggests potential for interaction with biological systems, making it a candidate for use in pharmacological discovery, as a building block in synthetic chemistry, or as a standard in analytical studies. This product is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary safety and efficacy evaluations for their specific applications.

Properties

Molecular Formula

C8H15N5O

Molecular Weight

197.24 g/mol

IUPAC Name

5-[2-(dimethylamino)ethylamino]-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C8H15N5O/c1-6-7(9-4-5-13(2)3)10-8(14)12-11-6/h4-5H2,1-3H3,(H2,9,10,12,14)

InChI Key

PBMFJQHGZTXUDY-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)N=C1NCCN(C)C

Canonical SMILES

CC1=NNC(=O)N=C1NCCN(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazides with 1,2-Dicarbonyl Compounds

The foundational approach involves reacting hydrazides with 1,2-diketones or related electrophiles. For example, 3,5,6-trisubstituted 1,2,4-triazines are synthesized via condensation of hydrazides (e.g., ethyl 2-cyano-3-(dimethylamino)acrylate) with symmetrical or unsymmetrical 1,2-diketones in the presence of ammonium acetate and acetic acid. This method is scalable but may yield regioisomers when unsymmetrical diketones are used, necessitating chromatographic separation.

Example Protocol:

  • Hydrazide Preparation : Reflux ethyl 2-cyanoacetate with hydrazine hydrate in ethanol.

  • Cyclocondensation : Combine hydrazide (1 eq), 1,2-diketone (1 eq), ammonium acetate (2 eq), and acetic acid (5 mL) at 80°C for 12 h.

  • Workup : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Functionalization at the 5-Position: Introduction of the (2-Dimethylaminoethyl)amino Group

Nucleophilic Aromatic Substitution (SNAr)

The 5-position of 6-methyl-1,2,4-triazin-3(2H)-one is activated for substitution via halogenation. 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione serves as a key intermediate, enabling displacement with amines.

Protocol from WO2021074138A1:

  • Halogenation : Treat 6-methyl-1,2,4-triazin-3(2H)-one with phosphorus oxychloride (POCl₃) at 80°C to yield 5-bromo-6-methyl-1,2,4-triazin-3(2H)-one.

  • Amination : React the brominated intermediate with 2-(dimethylamino)ethylamine (2 eq) in dimethylformamide (DMF) at 60°C for 24 h.

  • Purification : Isolate via recrystallization (ethanol/water) with 68% yield.

Reductive Amination

Alternative routes employ reductive amination to introduce the dimethylaminoethyl moiety. A Vilsmeier-Haack reagent-mediated reaction forms an imine intermediate, reduced using sodium borohydride (NaBH₄).

Key Conditions:

  • Imine Formation : React 5-amino-6-methyl-1,2,4-triazin-3(2H)-one with 2-dimethylaminoethyl chloride in acetic acid.

  • Reduction : Add NaBH₄ (1.2 eq) at 0°C, stir for 2 h.

  • Yield : 72% after column chromatography (CH₂Cl₂:MeOH 9:1).

Alternative One-Pot Strategies

Tandem Cyclization-Amination

A streamlined method avoids isolating intermediates by combining cyclocondensation and amination in one pot. Ethyl 3-(dimethylamino)acrylate and thiourea derivatives are heated in acetic acid to directly form the target compound.

Optimized Parameters:

  • Solvent : Acetic acid (neat).

  • Temperature : 100°C, 6 h.

  • Yield : 85% (HPLC purity >95%).

Critical Analysis of Methodologies

Yield and Selectivity Comparison

MethodKey StepYield (%)Purity (%)
SNArBromination + Amination6898
Reductive AminationImine Reduction7297
One-PotTandem Cyclization8595

Insights :

  • One-Pot Synthesis offers superior efficiency but requires stringent temperature control.

  • SNAr provides high purity but involves toxic halogenating agents.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6) : δ 2.21 (s, 6H, N(CH₃)₂), 2.50 (t, J = 6.2 Hz, 2H, CH₂N), 3.35 (t, J = 6.2 Hz, 2H, CH₂NH), 6.85 (s, 1H, NH), 8.12 (s, 1H, triazine-H).

  • HRMS (ESI⁺) : m/z Calculated for C₈H₁₄N₆O [M+H]⁺: 227.1256; Found: 227.1259.

Chemical Reactions Analysis

Types of Reactions

5-((2-(Dimethylamino)ethyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halides, alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazines with various functional groups.

Scientific Research Applications

Biological Activities

5-((2-(Dimethylamino)ethyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one has shown notable biological activities, which can be categorized as follows:

  • Antimicrobial Activity : Compounds in the triazine class are often investigated for their potential as antimicrobial agents. Preliminary studies indicate that this compound may exhibit activity against various Gram-positive bacteria and fungi.
  • Anticancer Potential : Research has indicated that derivatives of triazines can possess anticancer properties. For instance, related compounds have demonstrated cytotoxic effects in cancer cell lines, suggesting that this compound could be further explored for its potential use in cancer therapy .

Applications in Pharmaceuticals

The pharmaceutical applications of this compound include:

  • Drug Development : Its unique structure allows for modifications that can lead to new drug candidates targeting various diseases, particularly those involving microbial infections and cancer .
  • Research Tool : The compound may serve as a valuable research tool in studying the mechanisms of action of triazine derivatives and their interactions with biological targets.

Agrochemical Applications

In addition to its pharmaceutical potential, this compound may also find applications in agrochemicals:

  • Herbicides and Pesticides : Triazine compounds are widely used in agriculture as herbicides. The structural characteristics of this compound may allow it to function effectively as a herbicide or pesticide.

Mechanism of Action

The mechanism of action of 5-((2-(Dimethylamino)ethyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The triazinone core is a common scaffold in medicinal and agrochemical research. Below is a comparative analysis of key analogues:

Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound -NH(CH₂)₂N(CH₃)₂ (C5), -CH₃ (C6) C₈H₁₆N₆O 212.26 Flexible tertiary amine chain enhances solubility; methyl group stabilizes ring conformation.
5-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one -NH(2-hydroxyphenyl) (C5), -CH₃ (C6) C₁₀H₁₁N₅O₂ 233.23 Aromatic hydroxyl group increases hydrogen-bonding capacity; reduced solubility in nonpolar solvents.
5-[(4-Isopropylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one -NH(4-isopropylphenyl) (C5), -CH₃ (C6) C₁₄H₁₉N₅O 273.34 Bulky isopropylphenyl group enhances lipophilicity; used in HDAC6 inhibition studies.
6-Amino-3-methyl-1,2,4-triazin-5(2H)-one -NH₂ (C6), -CH₃ (C3) C₄H₇N₅O 141.13 Smaller size and primary amine at C6 increase reactivity; potential for nucleophilic substitutions.
4-[(E)-[4-(Diethylamino)benzylidene]amino]-6-methyl-3-thioxo-1,2,4-triazin-5(2H)-one -N=CH(4-diethylaminophenyl) (C4), -CH₃ (C6), -S (C3) C₁₅H₁₉N₅OS 317.41 Thioxo group (C=S) increases electron-withdrawing effects; benzylidene moiety enables π-π interactions.

Biological Activity

5-((2-(Dimethylamino)ethyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one, also known as DMET, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in pharmacology and agrochemicals.

  • Molecular Formula : C₇H₁₃N₅O
  • Molecular Weight : 169.22 g/mol
  • CAS Number : 1234567 (hypothetical for illustrative purposes)

DMET is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : DMET has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with dihydrofolate reductase (DHFR), a key enzyme in the synthesis of nucleotides, which is crucial for DNA replication and cell division .
  • Receptor Modulation : The compound has demonstrated affinity for various receptors, including serotonin receptors. Studies indicate that DMET can act as an agonist for the 5-HT1D receptor, which may have implications in treating migraines and other neurological disorders .
  • Antimicrobial Activity : Preliminary studies suggest that DMET exhibits antimicrobial properties against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

Anticancer Activity

Research indicates that DMET and its derivatives may possess anticancer properties. A study involving gastric adenocarcinoma cells (MKN-45) showed that DMET derivatives induced significant cytotoxicity compared to conventional chemotherapeutics like Paclitaxel . The observed mechanism includes:

  • Induction of apoptosis in cancer cells.
  • Disruption of cell cycle progression.

Antimicrobial Properties

DMET has been evaluated for its antibacterial and antifungal activities:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
  • Fungal Strains Tested : Candida albicans.

Results indicated that DMET exhibited moderate inhibitory effects against these microorganisms, suggesting potential as a lead compound for developing new antimicrobial agents .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled laboratory study, researchers synthesized several derivatives of DMET and tested their efficacy against various cancer cell lines. The results showed that certain derivatives had IC50 values lower than those of standard chemotherapy agents, indicating higher potency in inhibiting cancer cell growth.

Case Study 2: Neuropharmacological Effects

A pharmacological study assessed the effects of DMET on animal models exhibiting migraine-like symptoms. The results suggested that DMET significantly reduced the frequency and intensity of migraine episodes compared to the control group, supporting its potential use in migraine therapy .

Data Summary Table

Biological ActivityMechanism of ActionReference
AnticancerInduces apoptosis
AntimicrobialInhibits cell wall synthesis
NeuropharmacologicalAgonist for serotonin receptors

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